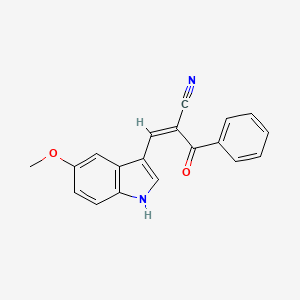
2-benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile” is a complex organic molecule that contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The presence of a benzoyl group and a methoxy group may also influence its properties and potential applications .
Molecular Structure Analysis
The molecular structure of “2-benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile” would be characterized by the presence of an indole ring, a benzoyl group, a methoxy group, and an acrylonitrile group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of “(2Z)-2-[(Z)-benzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile” could be explored for potential antiviral agents, especially in the context of emerging viral diseases.
Anti-inflammatory Activity
The indole nucleus is present in many compounds with anti-inflammatory effects. By modulating inflammatory pathways, indole derivatives can contribute to the treatment of chronic inflammatory diseases. The benzoyl and methoxy groups in the compound may enhance its anti-inflammatory potential through various biochemical interactions .
Anticancer Activity
Indole derivatives are known to possess anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation. The specific configuration of the benzoyl and methoxy groups in this compound could be investigated for targeted therapies against certain types of cancer cells .
Antioxidant Properties
Indoles have been identified as potent antioxidants. The ability to scavenge free radicals makes them valuable in research related to oxidative stress and its associated disorders. The compound’s unique structure might offer a new avenue for creating effective antioxidant therapies .
Antimicrobial Efficacy
The antimicrobial activity of indole derivatives, including antibacterial and antifungal effects, is well-documented. The compound could be synthesized and screened for its efficacy against a range of microbial pathogens, potentially leading to new treatments for infectious diseases .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its interaction with neural receptors could be pivotal in developing new neuroprotective drugs .
Plant Growth Regulation
Indole-3-acetic acid, an indole derivative, is a known plant hormone. The compound being analyzed could be studied for its effects on plant growth and development, possibly leading to applications in agriculture and horticulture .
Chemical Synthesis and Drug Design
Due to the compound’s reactive sites, such as the nitrile and benzoyl groups, it could serve as an intermediate in the synthesis of more complex molecules. Its role in drug design could be explored, particularly in creating molecules with high affinity to biological targets .
Future Directions
The future directions for research on “2-benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile” and similar compounds could include further exploration of their biological activities and potential therapeutic applications, as well as the development of new synthesis methods and the study of their mechanisms of action .
properties
IUPAC Name |
(Z)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-23-16-7-8-18-17(10-16)15(12-21-18)9-14(11-20)19(22)13-5-3-2-4-6-13/h2-10,12,21H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNMFTWPZRCVKD-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C(C#N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C(/C#N)\C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

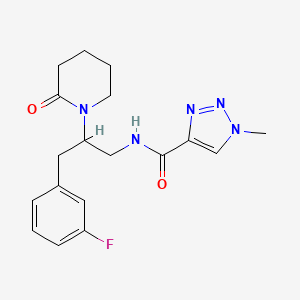
![(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2955893.png)
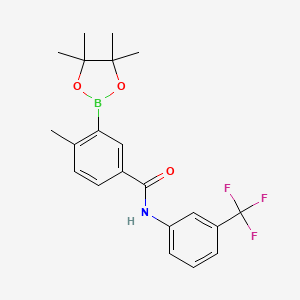
![N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2955895.png)
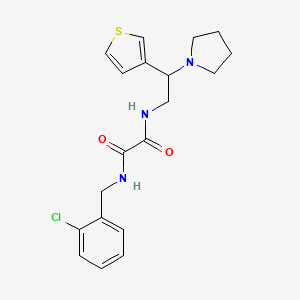
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2955898.png)
![Allyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2955901.png)
![2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2955905.png)
![5-chloro-2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2955906.png)
![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955907.png)
![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955908.png)
![Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2955909.png)
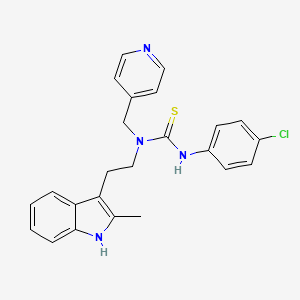
![Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate](/img/structure/B2955912.png)